Physicochemical Property Differentiation: LogP and pKa Profile
The compound's predicted LogP of 1.1-1.5 and pKa of 2.59±0.10 differentiate it from other common pyrazole acetic acid building blocks. For example, the unsubstituted 2-(1H-pyrazol-1-yl)acetic acid has a predicted LogP of -0.032, while the 3,5-dimethyl-1H-pyrazole-4-carboxylic acid scaffold (found in PDE4 inhibitors) exhibits different acidity . These differences in lipophilicity and acid strength directly influence solubility, membrane permeability, and binding interactions in biological assays.
| Evidence Dimension | Lipophilicity and Acidity |
|---|---|
| Target Compound Data | LogP = 1.1-1.5; pKa = 2.59±0.10 |
| Comparator Or Baseline | Unsubstituted 2-(1H-pyrazol-1-yl)acetic acid: LogP = -0.032 |
| Quantified Difference | ΔLogP ≈ +1.1 to +1.5 (more lipophilic) |
| Conditions | Predicted values from various sources (ChemSrc, Hit2Lead, ChemicalBook) |
Why This Matters
The higher lipophilicity (LogP > 1) and specific pKa of this compound can significantly impact its solubility profile and its ability to cross biological membranes compared to more polar analogs, making it a distinct choice for applications requiring moderate lipophilicity.
- [1] SCOP. Catalytic Domain Of Human Phosphodiesterase 4D In Complex With 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester. PDB: 1y2b. Accessed 2026. View Source
